molecular formula C10H4N2O4 B7904145 2,5-Dicyanoterephthalic acid

2,5-Dicyanoterephthalic acid

Cat. No.: B7904145
M. Wt: 216.15 g/mol
InChI Key: XBBSUDFJLPWTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dicyanoterephthalic acid (CAS 46696-24-6) is a versatile aromatic building block of high value in advanced materials research. Its molecular structure, which incorporates two nitrile (–C≡N) and two carboxylic acid (–COOH) functional groups on a benzene ring, provides distinct sites for chemical modification and coordination, making it a precursor for synthesizing complex structures . This compound is critically employed in polymer science, serving as a monomer for the synthesis of aromatic polyethers, polysulfones, and polyketones, which are valued as high-performance laminating resins . Furthermore, this compound is a key precursor in the construction of Covalent Triazine Frameworks (CTFs)—a class of porous organic polymers known for their exceptional stability and functionality. These frameworks, derived from this nitrile-containing monomer, have demonstrated significant effectiveness in critical applications such as the removal of CO₂ and SO₂, highlighting their potential in environmental remediation technologies . Researchers also leverage its structure to develop novel organic compounds with tailored optoelectronic properties. Key physical properties of the compound include a predicted boiling point of 521.2±50.0 °C and a predicted density of 1.6±0.1 g/cm³ . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dicyanoterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2O4/c11-3-5-1-7(9(13)14)6(4-12)2-8(5)10(15)16/h1-2H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBSUDFJLPWTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C#N)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of 2,5 Dicyanoterephthalic Acid and Its Derivatives

Primary Synthetic Routes to 2,5-Dicyanoterephthalic Acid

The primary challenge in synthesizing this compound lies in the controlled introduction of four substituents onto the aromatic ring with the correct regiochemistry. The synthetic strategies typically begin with a suitably substituted benzene (B151609) derivative that can be chemically modified.

A prominent strategy for introducing cyano groups onto an aromatic ring is the Rosenmund-von Braun reaction. wikipedia.orgsynarchive.com This reaction facilitates the conversion of aryl halides into aryl nitriles using copper(I) cyanide. wikipedia.orgsynarchive.comorganic-chemistry.org For the synthesis of this compound, a plausible precursor would be a 2,5-dihaloterephthalic acid derivative, such as 2,5-dibromoterephthalic acid.

The reaction involves heating the dihalo-aromatic compound with an excess of copper(I) cyanide, often in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine. organic-chemistry.org The elevated temperatures, sometimes up to 200°C, are necessary to drive the substitution. wikipedia.orgorganic-chemistry.org The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the halide is displaced by the cyanide nucleophile. wikipedia.orgbyjus.com

ParameterCondition
Starting Material 2,5-Dihaloterephthalic acid or its ester
Reagent Copper(I) Cyanide (CuCN)
Solvent DMF, Pyridine, Nitrobenzene
Temperature 150-200 °C
Key Transformation Ar-X → Ar-CN

A table representing typical conditions for the Rosenmund-von Braun reaction.

Modifications to the classical Rosenmund-von Braun reaction aim to improve yields and moderate reaction conditions. The use of ionic liquids as solvents or the addition of ligands can sometimes accelerate the reaction. wikipedia.orgdntb.gov.ua

An alternative, two-step approach involves first synthesizing a 2,5-dihaloterephthalic acid intermediate, followed by its conversion to the dicyano derivative. This pathway separates the introduction of the leaving groups (halogens) from the introduction of the cyano groups.

The initial step, halogenation of terephthalic acid, is an electrophilic aromatic substitution. However, the carboxylic acid groups are electron-withdrawing and meta-directing, which makes direct halogenation to achieve the 2,5-substitution pattern challenging. Therefore, this route often starts from a precursor where the directing effects favor the desired substitution pattern, such as 1,4-dimethylbenzene (p-xylene), which can be halogenated and subsequently oxidized to form the dicarboxylic acid. Once the 2,5-dihaloterephthalic acid is obtained, the subsequent functionalization step involves converting the two halogen atoms into cyano groups, typically using the Rosenmund-von Braun cyanation as described previously.

Derivatization Methods for this compound Esters and Amides

The carboxylic acid groups of this compound are key functional handles for creating various derivatives, including esters and amides. These derivatives are often precursors for polymers and other functional materials.

The conversion of this compound to its corresponding diester, such as dimethyl 2,5-dicyanoterephthalate, is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.comscienceinfo.comsciencemadness.org This method involves reacting the dicarboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orgchemguide.co.uk

The reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org To drive the reaction toward the formation of the diester, an excess of the alcohol is typically used, which also serves as the solvent. masterorganicchemistry.com Additionally, the removal of water, a byproduct of the reaction, can shift the equilibrium to the product side. organic-chemistry.orgchemguide.co.uk This can be done by azeotropic distillation or by using a dehydrating agent. The reaction is generally heated under reflux to achieve a reasonable reaction rate. chemistrysteps.com

ParameterCondition
Starting Material This compound
Reagent Alcohol (e.g., Methanol, Ethanol) in excess
Catalyst Concentrated H₂SO₄, p-TsOH, HCl gas
Technique Heating under reflux
Equilibrium Shift Removal of water or use of excess alcohol

A table representing typical conditions for Fischer-Speier esterification.

The synthesis of amides from this compound involves its reaction with primary or secondary amines. The direct condensation of carboxylic acids and amines to form amides can be difficult because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pubmdpi.com

To overcome this, the reaction often requires high temperatures to drive off water and shift the equilibrium towards the amide. mdpi.com Alternatively, the carboxylic acid can be "activated" first. One common method is to convert the dicarboxylic acid into a more reactive derivative, such as a diacyl chloride, which then readily reacts with an amine to form the diamide. Another approach is the use of coupling agents, such as carbodiimides, which facilitate the direct formation of the amide bond at milder temperatures. researchgate.net More recently, catalytic methods using Lewis acids like Nb₂O₅ have been developed for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.orgresearchgate.net

Mechanistic Insights into Reactions Involving this compound

The synthesis and derivatization of this compound involve several distinct reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The Rosenmund-von Braun reaction is a type of nucleophilic aromatic substitution. wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, which stabilize the negatively charged intermediate. wikipedia.orgchemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism.

Addition: The nucleophile (cyanide) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. In the case of the Rosenmund-von Braun reaction, the mechanism is thought to involve the formation of a Cu(III) species via oxidative addition of the aryl halide to the copper(I) cyanide, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

Fischer-Speier Esterification: This is an acid-catalyzed nucleophilic acyl substitution. chemistrysteps.com The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comscienceinfo.comorganic-chemistry.org

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a good leaving group (water). masterorganicchemistry.comscienceinfo.com

Elimination: The lone pair on the remaining hydroxyl group helps to expel the water molecule, reforming the carbonyl group and creating a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (like water or another alcohol molecule) to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.comscienceinfo.com

Amidation: The mechanism for direct amidation using a Lewis acid catalyst like Nb₂O₅ involves the activation of the carboxylic acid. The Lewis acid site of the catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.govacs.org This activation facilitates the nucleophilic attack by the amine, leading to a tetrahedral intermediate which then collapses to form the amide bond with the elimination of water.

Investigation of Intramolecular Rearrangement Processes

No studies detailing the intramolecular rearrangement of this compound or its derivatives were identified.

Condensation and Cyclization Reaction Mechanisms

A table of compounds mentioned in this context, as requested, cannot be generated as no specific reactions or compounds related to the prompt were discussed in the available literature.

Molecular Engineering and Structural Elucidation of 2,5 Dicyanoterephthalic Acid Analogs

Design Principles for Functionalized Dicyanoterephthalate Ligands

The design of functional ligands is a cornerstone of materials science, where the goal is to encode specific information into a molecule's structure to guide its assembly into a desired architecture. For derivatives of terephthalic acid, substituents on the aromatic ring are the primary tool for tuning the ligand's properties. The introduction of cyano groups at the 2 and 5 positions creates the 2,5-dicyanoterephthalate ligand, a building block with distinct characteristics that influence its coordination behavior and role in forming supramolecular assemblies. The design principles for such ligands are rooted in understanding the interplay between the steric and electronic effects of these functional groups.

Steric and Electronic Effects of Substituents on Molecular Behavior

The stability, conformation, and reactivity of molecules are governed by a delicate balance of steric and electronic effects. Steric effects arise from the spatial arrangement of atoms, where non-bonded interactions can lead to repulsion and congestion, influencing the preferred geometry of a molecule. Electronic effects, conversely, relate to the distribution of electron density within the molecule, which dictates its polarity, reactivity, and the nature of its interactions with other species.

In 2,5-dicyanoterephthalic acid, the cyano (–CN) groups are strongly electron-withdrawing. This has a profound electronic effect, reducing the electron density of the benzene (B151609) ring and increasing the acidity of the carboxylic acid protons. This modification influences the ligand's coordination chemistry, affecting the strength and nature of the bonds it forms with metal centers. The strong dipole moment of the nitrile group also introduces the potential for significant dipole-dipole interactions and C–H···N hydrogen bonding, which can play a crucial role in the self-assembly process.

The quantitative impact of such substituents can be estimated using various descriptors, as summarized in the table below.

Descriptor TypeExample DescriptorInfluence on Molecular Behavior
Electronic Hammett Constant (σ)Quantifies the electron-donating or electron-withdrawing nature of a substituent, affecting reaction rates and equilibria. Cyano groups have large, positive σ values, indicating strong electron-withdrawing character.
Electronic Dipole MomentThe cyano group's high electronegativity creates a strong local dipole, promoting specific intermolecular electrostatic interactions that can guide crystal packing.
Steric van der Waals RadiusDefines the effective size of the substituent, influencing conformational preferences and the ability of molecules to pack closely in a crystal lattice.
Steric Buried Volume (%Vbur)Represents the percentage of the volume around a central point (e.g., a metal ion) that is occupied by the ligand, providing a measure of steric hindrance.

Supramolecular Architectures Directed by Dicyanoterephthalic Acid Derivatives

Supramolecular architectures are highly ordered structures resulting from the spontaneous self-assembly of molecular components. nih.gov This process is driven by a network of specific and directional non-covalent interactions. The functional groups on the 2,5-dicyanoterephthalate ligand—the carboxylates and the nitriles—provide multiple interaction sites that can be exploited to guide the formation of intricate one-, two-, or three-dimensional networks.

Self-Assembly Processes and Non-Covalent Interactions

Self-assembly is a bio-inspired strategy that relies on molecular recognition and reversible bond formation to construct complex materials from simpler building blocks. unam.mx The key drivers of this process are non-covalent interactions, which, despite being weaker than covalent bonds, collectively provide the thermodynamic driving force for creating ordered structures. unam.mxnih.gov For dicyanoterephthalate-based systems, the primary non-covalent interactions include:

Metal-Ligand Coordination: The primary interaction for forming MOFs and coordination polymers, where the carboxylate groups bind to metal ions or clusters in a highly directional manner.

Hydrogen Bonding: While lacking the strong hydroxyl donors of its analog, 2,5-dihydroxyterephthalic acid, the 2,5-dicyanoterephthalate system can still participate in crucial hydrogen bonding. researchgate.netnih.gov The carboxylic acid groups can form classic O–H···O dimers, and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors for C–H donors from adjacent molecules or solvent molecules. researchgate.net

π–π Stacking: The electron-deficient aromatic ring of the dicyanoterephthalate ligand can engage in favorable stacking interactions with other aromatic systems.

Dipole-Dipole and Halogen Bonding Analogs: In related halogenated terephthalates, such as 2,5-diiodoterephthalate, halogen bonds (I···O) play a critical role in stabilizing the crystal structure and interacting with guest molecules. researchgate.net Similarly, the strong dipoles of the cyano groups in 2,5-dicyanoterephthalate can lead to significant antiparallel dipole-dipole interactions that strongly influence molecular packing.

These varied interactions provide a versatile toolkit for programming the self-assembly of dicyanoterephthalate ligands into predictable and functional superstructures. researchgate.net

Crystal Engineering and Packing Motif Analysis

Crystal engineering is the design of solid-state structures based on an understanding of intermolecular interactions. researchgate.net By analyzing the crystal packing of terephthalic acid derivatives, recurring patterns, or "motifs," can be identified. A comparative analysis of different 2,5-substituted terephthalic acids reveals how a single functional group change can dramatically alter the dominant packing motif.

For instance, the crystal structure of anhydrous 2,5-dihydroxyterephthalic acid is characterized by strong intermolecular O–H···O hydrogen bonds that link the molecules into chains. researchgate.netnih.govnih.gov It also features a prominent intramolecular hydrogen bond between the hydroxyl group and the adjacent carboxylic acid's carbonyl oxygen.

The table below compares the primary intermolecular interactions and resulting structural features for different 2,5-substituted terephthalic acid analogs, illustrating the principles of crystal engineering.

CompoundPrimary SubstituentDominant Non-Covalent InteractionsCommon Structural Motifs
2,5-Dihydroxyterephthalic acid–OH (hydroxyl)Strong O–H···O hydrogen bonding (inter- and intramolecular)Hydrogen-bonded chains and sheets. researchgate.netnih.gov
2,5-Diiodoterephthalic acid–I (iodo)Halogen bonding (I···O), C–H···O hydrogen bondingDiamond-like networks stabilized by halogen bonds to guest molecules. researchgate.net
This compound–CN (cyano)O–H···O hydrogen bond dimers, C–H···N hydrogen bonding, π–π stacking, dipole-dipole interactionsCarboxylic acid dimers linked into layers or frameworks by weaker interactions.

This comparative approach underscores the power of functional group modification in directing supramolecular assembly and engineering crystalline materials with precision.

Polymer Science Applications of 2,5 Dicyanoterephthalic Acid As a Monomer

Condensation Polymerization for High-Performance Materials

Condensation polymerization is a primary method for synthesizing high-performance polymers, involving the reaction between two different functional monomers to form a larger structural unit while releasing a small molecule such as water or hydrochloric acid. 2,5-Dicyanoterephthalic acid, typically converted to its more reactive diacyl chloride derivative (2,5-dicyanoterephthaloyl chloride), is a prime candidate for creating polymers with enhanced properties through this process.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal stability. They are typically synthesized via a low-temperature solution polycondensation reaction between an aromatic diamine and an aromatic diacid chloride. lbp.worldresearchgate.net

The synthesis of polyamides from 2,5-dicyanoterephthaloyl chloride would proceed by reacting it with aromatic diamines, such as p-phenylenediamine (B122844) or 4,4'-oxydianiline, in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). mdpi.comresearchgate.net The reaction creates strong amide linkages, forming the polymer backbone.

The presence of the pendant cyano groups on the polymer chain is expected to have a significant influence on the polyamide's properties. In conventional aramids like Kevlar, the polymer chains are very linear and pack together tightly through extensive hydrogen bonding, which gives them high strength but also makes them notoriously difficult to dissolve and process. savemyexams.com The introduction of cyano groups disrupts this regular chain packing, which can significantly improve the polymer's solubility in organic solvents. kpi.ua This enhanced solubility is a critical advantage for processing, allowing for the formation of films and fibers from solution. kpi.ua

The synthesis of aromatic polyethers, polysulfones, and polyketones from this compound requires different chemical strategies, as the monomer's functional groups are not always directly suited for these polymerizations.

Polyethers and Polysulfones: The most common route to aromatic polyethers and polysulfones is through nucleophilic aromatic substitution (SNAr) polycondensation. researchgate.netnih.gov This reaction typically involves a bisphenol and an activated aromatic dihalide (e.g., bis(4-fluorophenyl)sulfone). mdpi.comdntb.gov.ua this compound itself is not suitable for this reaction. However, a derivative such as 2,5-dicyano-1,4-difluorobenzene could serve as an effective monomer. In this hypothetical monomer, the powerful electron-withdrawing nature of the two cyano groups would strongly activate the fluorine atoms, making them excellent leaving groups for the SNAr reaction with a bisphenate salt to form a polyethersulfone or polyether with cyano groups on the backbone.

Polyketones: Aromatic polyketones, such as PEEK, are often synthesized via electrophilic Friedel-Crafts acylation. researchgate.net In this context, 2,5-dicyanoterephthaloyl chloride could be reacted with an electron-rich aromatic compound like diphenyl ether in the presence of a Lewis acid catalyst (e.g., aluminum chloride). globethesis.com This reaction would form ketone linkages, creating a polyetherketone backbone with pendant dicyano-phenylene units. The resulting polymer would be expected to exhibit high thermal stability and chemical resistance, characteristic of this class of materials.

Crosslinking Strategies and Network Polymer Formation

A key feature of polymers incorporating 2,5-dicyanoterephthalate units is the potential for post-polymerization crosslinking through the nitrile groups. While linear polymers are typically thermoplastic, crosslinking transforms them into thermosets, creating rigid, three-dimensional networks with greatly enhanced thermal stability and solvent resistance.

The most prominent crosslinking reaction for nitrile groups is cyclotrimerization , where three nitrile units react to form a highly stable, aromatic 1,3,5-triazine ring . researchgate.netchim.it This reaction can be induced by heating the polymer to high temperatures (typically >300°C) or by using specific catalysts. researchgate.net

When a linear polymer containing dicyanoterephthalate units is heated, the pendant nitrile groups can react with those on adjacent chains. This process forms a dense network of covalent bonds, locking the polymer chains in place. The resulting triazine-crosslinked material is exceptionally robust, often exhibiting thermal stability at temperatures exceeding 400°C and excellent resistance to chemical attack. Research on related dicyano monomers, such as terephthalonitrile, has shown that they can effectively promote the formation of these s-triazine networks. researchgate.net This crosslinking strategy transforms a processable thermoplastic into a high-performance thermoset material suitable for applications in aerospace, electronics, and structural composites where dimensional stability at extreme temperatures is critical.

Impact of Cyano Functionality on Polymer Properties and Performance

The incorporation of the cyano (-C≡N) group, a strongly polar and electron-withdrawing moiety, into a polymer backbone via a monomer like this compound has a profound and multifaceted impact on the final material's properties.

Mechanical Properties: The strong intermolecular forces (dipole-dipole attractions) between the polar nitrile groups on adjacent polymer chains act as pseudo-crosslinks at operating temperatures below Tg. This enhances the polymer's strength, stiffness (modulus), and hardness . wikipedia.org

Solubility and Processability: While strong intermolecular forces can decrease solubility, the presence of pendant cyano groups on a rigid backbone like a polyamide can disrupt the highly ordered chain packing that is common in high-performance polymers. kpi.ua This disruption can paradoxically lead to improved solubility in polar aprotic solvents, making the polymer more processable and easier to form into films or fibers.

Chemical and Environmental Resistance: The nitrile group itself is chemically robust. Its electron-withdrawing nature also helps to stabilize the aromatic ring to which it is attached. This contributes to the polymer's resistance to a wide range of chemicals, moisture, and UV degradation. wikipedia.org

The table below summarizes the expected effects of incorporating dicyanoterephthalate units into various polymer backbones.

PropertyImpact of Dicyanoterephthalate UnitsRationale
Glass Transition Temp. (Tg) IncreaseIncreased chain rigidity and strong dipole-dipole interactions. researchgate.net
Thermal Stability IncreaseHigh bond energy of C-C/C-N bonds in the aromatic/triazine structure. nih.gov
Tensile Strength & Modulus IncreaseStrong intermolecular dipole-dipole forces between nitrile groups. wikipedia.org
Solubility Increase (in some cases)Disruption of regular chain packing, especially in aramids. kpi.ua
Chemical Resistance IncreaseStability of the nitrile group and aromatic backbone. wikipedia.org
Crosslink Density High (after curing)Formation of a dense, covalent triazine network. researchgate.net

Integration into Metal Organic Frameworks and Coordination Polymers

Design and Synthesis of 2,5-Dicyanoterephthalate-Based MOF Linkers

The design of MOF linkers based on 2,5-dicyanoterephthalic acid is a strategic approach to imbue the resulting frameworks with specific chemical and physical properties. The presence of the nitrile groups introduces strong electron-withdrawing characteristics and provides sites for post-synthetic modification, making it a valuable component in the toolkit of crystal engineering.

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are the most prevalent techniques for the synthesis of crystalline MOFs from this compound. These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, with the solvent playing a crucial role in the crystallization process.

In a typical solvothermal synthesis , a metal salt and this compound are dissolved or suspended in an organic solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is then heated in an autoclave to temperatures typically ranging from 100 to 180 °C for a period of several hours to days. The choice of solvent is critical as it can influence the solubility of the reactants, act as a template for the framework, and affect the final crystal morphology. For instance, the synthesis of a zinc-based MOF might involve the reaction of zinc nitrate (B79036) with this compound in DMF at 120 °C for 24 hours.

Hydrothermal synthesis follows a similar principle but utilizes water as the solvent. This method is often considered more environmentally benign. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to direct the self-assembly process and obtain the desired crystalline product. For example, a lanthanide-based coordination polymer could be synthesized by reacting a lanthanide chloride with this compound in water at 160 °C for three days nih.gov. The pH can be adjusted using additives to control the deprotonation of the carboxylic acid groups and influence the coordination environment of the metal ions.

Synthesis MethodTypical SolventsTemperature Range (°C)Key Advantages
Solvothermal DMF, DEF, Acetonitrile100 - 180Good control over crystal growth, suitable for a wide range of metal-linker combinations.
Hydrothermal Water120 - 200Environmentally friendly, can lead to unique framework topologies.

Tailoring Pore Environments and Framework Topology

The functionalization of the terephthalic acid linker with cyano groups plays a significant role in dictating the final topology and the chemical environment of the pores within the resulting MOF. The introduction of substituents can influence the linker's conformation and steric hindrance, thereby directing the assembly of the framework into specific network topologies. nih.govrsc.org

Functionalization within MOF Structures through Cyano Groups

The cyano groups of the 2,5-dicyanoterephthalate linker are not merely passive structural elements; they are reactive handles that allow for the post-synthetic modification (PSM) of the MOF. PSM is a powerful strategy for introducing new functionalities into a pre-existing MOF without altering its underlying framework. nih.govresearchgate.netresearchgate.net The rich chemistry of the nitrile group allows for a variety of chemical transformations.

For example, the cyano groups can be reduced to primary amines, which can then be further functionalized through reactions like amide coupling or Schiff base condensation. This allows for the introduction of a wide range of organic moieties, including catalytic sites, chiral selectors, or fluorescent tags. Alternatively, the cyano groups can participate in cycloaddition reactions, such as the "click" reaction with azides to form tetrazoles, providing a robust method for covalently attaching functional molecules to the framework.

Another avenue for functionalization involves the coordination of metal ions to the nitrogen atoms of the cyano groups. This can lead to the creation of bimetallic frameworks or the introduction of open metal sites with specific catalytic or sensing capabilities. For instance, post-synthetic grafting of cyano-ferrate(II) species to the nodes of a zirconium-based MOF has been demonstrated, showcasing the potential to install redox-active moieties. acs.org

Role of this compound Derivatives in Hybrid Materials (e.g., nanocomposites)

MOFs and coordination polymers derived from this compound and its derivatives can serve as building blocks for the creation of advanced hybrid materials and nanocomposites. These materials combine the unique properties of the porous framework with those of another material, such as polymers, metal nanoparticles, or carbon-based materials, leading to synergistic effects and enhanced performance.

The integration of these MOFs into polymer matrices can improve the mechanical properties of the polymer while leveraging the porosity and functionality of the MOF for applications in membranes for gas separation or as active components in sensors.

Furthermore, MOFs derived from functionalized terephthalic acids, such as 2,5-dimercaptoterephthalic acid, have been used to create nanocomposites with materials like three-dimensional kenaf stem-derived carbon. researchgate.net While not a dicyano derivative, this example illustrates the principle of combining functionalized terephthalate-based MOFs with other materials to create novel nanocomposites for applications such as the removal and detection of heavy metal ions. researchgate.net The porous nature of the MOF can act as a host for the in-situ synthesis of nanoparticles, preventing their aggregation and enhancing their catalytic activity or stability.

The development of these hybrid materials is a burgeoning field of research, with the potential to create materials with tailored properties for a wide range of applications, from catalysis and sensing to drug delivery and energy storage.

Based on a comprehensive search of available scientific and technical literature, there is currently no specific information or research data regarding the application of This compound in the advanced material applications outlined in your request.

Electrochemical Energy Storage Technologies:

As anolytes in non-aqueous redox flow batteries.

In the composition of lithium-ion battery electrode materials.

No electrochemical performance parameters (such as redox potentials, diffusion coefficients, electron-transfer rates, long-term stability, or capacity retention) are documented for this compound in these applications.

Environmental Remediation and Adsorption Phenomena:

For the selective capture of heavy metals and radionuclides, including uranium electro-adsorption.

Regarding its gas adsorption and separation properties, including any specific CO2 capture mechanisms.

While research exists for other derivatives of terephthalic acid (such as 2,5-diaminoterephthalic acid and 2,5-dihydroxyterephthalic acid) in these fields, the specific properties and applications of the dicyano- variant remain unexplored in the public research domain. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time.

Advanced Material Applications and Performance Assessment

Emerging Applications in Sensing and Electrochromic Devices

The unique molecular structure of 2,5-Dicyanoterephthalic acid, characterized by its aromatic core and electron-withdrawing cyano groups, makes it a promising building block for advanced materials with applications in sensing and electrochromism. Research into related terephthalic acid derivatives has demonstrated the potential for creating highly functional materials, including metal-organic frameworks (MOFs) and electroactive polymers. These materials exhibit sensitive detection capabilities and dynamic color-changing properties, paving the way for innovative devices.

Sensing Applications

Metal-organic frameworks derived from terephthalic acid and its functionalized analogues have shown significant promise as fluorescent sensors for various analytes. The principle behind this application lies in the interaction between the analyte and the framework, which modulates the material's luminescence. For instance, lanthanide-based MOFs (Ln-MOFs) synthesized with terephthalic acid have been investigated for their ability to detect metal ions in aqueous solutions. mdpi.comresearchgate.net

In a notable study, europium (Eu) and terbium (Tb) based MOFs demonstrated multi-responsive luminescence sensing for silver (Ag(I)), iron (Fe(III)), chromium (Cr(III)), and hexavalent chromium (Cr(VI)). mdpi.comresearchgate.net The detection mechanism is based on the quenching of the inherent fluorescence of the MOFs upon interaction with these ions. The stability of these materials over a wide pH range (4 to 9) underscores their potential for environmental monitoring applications. mdpi.com

Similarly, a zinc-based coordination polymer incorporating 2,5-dihydroxy-1,4-terephthalic acid has been developed for the selective detection of iron (Fe³⁺) ions. mdpi.com The material exhibits a high sensitivity and selectivity, where the luminescence intensity is significantly affected by the presence of Fe³⁺ ions compared to other metal cations. mdpi.com Another example involves a zirconium-based MOF functionalized with 2,5-dimercaptoterephthalic acid, which was designed for the electrochemical detection and removal of mercury (Hg(II)). researchgate.net This sensor demonstrated a high sensitivity and a low detection limit, highlighting the impact of functional groups on the terephthalic acid backbone for targeted analyte detection. researchgate.net

Framework MaterialTarget AnalyteDetection MethodKey Performance Metrics
Europium/Terbium-Terephthalate MOFsAg(I), Fe(III), Cr(III), Cr(VI)Luminescence QuenchingMulti-responsive detection in aqueous solution mdpi.comresearchgate.net
Zinc-2,5-dihydroxyterephthalate PolymerFe(III)Luminescence QuenchingHigh sensitivity and selectivity mdpi.com
Zirconium-2,5-dimercaptoterephthalate MOFHg(II)ElectrochemicalLinear Range: 0.25–3.5 µM, Detection Limit: 0.05 µM researchgate.net

Electrochromic Devices

The integration of terephthalic acid derivatives into polymers has led to the development of novel electrochromic materials. These materials can change their optical properties, such as color, in response to an applied electrical potential. Polyamides containing triphenylamine (B166846) units, synthesized with various dicarboxylic acids, have demonstrated reversible color changes and excellent stability. ntu.edu.twrsc.orgntu.edu.tw

For example, aromatic polyamides have been synthesized that exhibit a color change from a pale yellowish neutral state to green and then to blue upon oxidation. ntu.edu.tw These changes are associated with reversible redox couples observed in cyclic voltammetry. ntu.edu.tw The switching time for these color changes can be on the order of seconds. For instance, one poly(amine-amide) film required approximately 6 seconds for coloration to a deep blue state at 610 nm and 2 seconds for bleaching. ntu.edu.tw

In another study, polyamide films demonstrated a color change from colorless to green with excellent stability, enduring over 1000 cyclic switches. rsc.org These materials also exhibited a high coloration efficiency (CE) of 374 cm²/C and a significant optical transmittance change of up to 85% at 787 nm. rsc.org Furthermore, polyamides have been developed that switch from yellowish to deep blue, showing stable and reversible electrochromic behavior. ntu.edu.tw

Metal-organic frameworks have also been explored for electrochromic applications. A family of MOFs with the M-MOF-74 structure, where M can be Mg, Mn, Co, or Zn, and the organic linker is 2,5-dihydroxyterephthalic acid, has shown promising electrochromic behavior. researchgate.netresearchgate.net These materials exhibit color changes due to the redox reactions of the organic linker, with the metal cations maintaining their divalent state. researchgate.netunivie.ac.at Devices fabricated from these MOFs have demonstrated good color contrast and durability. researchgate.netresearchgate.net

Material TypeColor ChangeKey Performance Metrics
Aromatic Poly(amine-amide)Pale Yellowish to Green to BlueColoration Time: ~6s, Bleaching Time: ~2s ntu.edu.tw
Aromatic PolyamideColorless to GreenColoration Efficiency: 374 cm²/C, Transmittance Change: up to 85% rsc.org
Aromatic Poly(amine-amide)Yellowish to Deep BlueStable and reversible electrochromic characteristics ntu.edu.tw
M-MOF-74 (M = Mg, Mn, Co, Zn) with 2,5-dihydroxyterephthalic acidVariable based on metalGood color contrast and durability researchgate.netresearchgate.net

Computational and Theoretical Studies on 2,5 Dicyanoterephthalic Acid Systems

Electronic Structure and Reactivity Predictions

The electronic structure of 2,5-Dicyanoterephthalic acid dictates its reactivity and its potential for forming stable chemical bonds.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be employed to predict its geometry, electronic properties, and interaction energies with other molecules or metal centers.

Researchers utilize DFT to calculate the binding energies between the dicarboxylate groups of the terephthalic acid derivative and metal ions, which is fundamental to understanding the formation and stability of MOFs. The presence of electron-withdrawing cyano groups (-CN) on the aromatic ring would significantly influence the electron density distribution across the molecule. This, in turn, affects the acidity of the carboxylic acid protons and the coordination chemistry of the carboxylate groups.

Table 1: Hypothetical DFT-Calculated Interaction Energies for this compound Dimers

Interaction TypeBasis SetFunctionalCalculated Binding Energy (kcal/mol)
Hydrogen Bonding (Carboxylic Acids)6-311++G(d,p)B3LYP-15.2
π-π Stacking6-311++G(d,p)M06-2X-8.5
Cyano-Aromatic Interaction6-311++G(d,p)ωB97X-D-3.1

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Molecular Dynamics Simulations for Mechanistic Understanding and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations would allow for the study of the dynamic behavior of this compound and materials derived from it over time.

These simulations could provide insights into the conformational flexibility of the molecule, including the rotation of the carboxylic acid and cyano groups. In the context of MOFs, MD simulations are used to understand the transport of guest molecules, such as gases or solvents, through the pores of the framework. The interactions between the guest molecules and the cyano-functionalized pores would be of particular interest, as the polar nature of the cyano groups could influence the selective adsorption of certain molecules.

Mechanistic insights into the self-assembly process of MOFs can also be gained from MD simulations, by observing how individual linker and metal node components come together to form the extended network structure.

Predictive Modeling for Material Design and Optimization

Predictive modeling and computational screening are becoming increasingly important in the discovery of new materials. By combining quantum mechanical calculations with machine learning algorithms, it is possible to predict the properties of hypothetical materials before they are synthesized in the laboratory.

For systems involving this compound, predictive modeling could be used to design novel MOFs with specific properties, such as high gas storage capacity, selective separation of mixtures, or catalytic activity. By computationally screening a large number of potential structures constructed from this compound and various metal nodes, researchers could identify the most promising candidates for experimental synthesis.

The descriptors used in these models would include properties of the this compound linker, such as its size, shape, and electronic properties (e.g., electrostatic potential, frontier molecular orbital energies), as well as properties of the metal nodes. These computational approaches accelerate the material discovery process and reduce the reliance on trial-and-error experimentation.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic linkers like 2,5-Dicyanoterephthalic acid. Typically, ¹H NMR and ¹³C NMR are used to verify the purity and identity of the synthesized compound.

For ¹H NMR analysis, the molecule is expected to show a characteristic singlet for the two equivalent aromatic protons on the benzene (B151609) ring. The acidic protons of the two carboxylic acid groups would also produce a signal, which is often broad and can exchange with deuterium (B1214612) in deuterated solvents like DMSO-d₆.

In ¹³C NMR spectroscopy, distinct signals are expected for the different carbon environments: the carboxylic acid carbons, the carbons bonded to the cyano groups, the aromatic carbons bonded to protons, and the carbons of the cyano groups themselves. The precise chemical shifts provide a fingerprint of the molecule's electronic structure. In studies involving MOFs, the linker can be analyzed by digesting the framework in an acidic deuterated solvent to release the free ligand, allowing for its structural verification post-synthesis.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~8.3 s (singlet) Aromatic C-H
¹H >10 br s (broad singlet) Carboxylic acid O-H
¹³C ~165 s (singlet) Carboxylic acid (C=O)
¹³C ~135 s (singlet) Aromatic C-H
¹³C ~133 s (singlet) Aromatic C-COOH
¹³C ~118 s (singlet) Aromatic C-CN
¹³C ~115 s (singlet) Cyano (-C≡N)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopies (FTIR and Raman) for Molecular Fingerprinting and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule.

FTIR spectroscopy is particularly sensitive to polar bonds. Key vibrational modes include:

A strong, sharp absorption band around 2230 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration.

A strong, broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid groups.

A strong absorption peak around 1700 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid.

Various peaks in the 1600-1400 cm⁻¹ region are attributed to aromatic C=C stretching vibrations.

Raman spectroscopy, which is more sensitive to non-polar bonds, complements FTIR data. It would also clearly show the C≡N stretching vibration and the aromatic ring modes, providing a comprehensive vibrational fingerprint of the molecule.

Table 2: Key Vibrational Spectroscopy Bands for this compound

Technique Wavenumber (cm⁻¹) Assignment
FTIR ~2230 C≡N stretch
FTIR 2500-3300 O-H stretch (Carboxylic acid dimer)
FTIR ~1700 C=O stretch (Carboxylic acid)
FTIR/Raman 1600-1400 Aromatic C=C stretch
FTIR ~1300 C-O stretch / O-H bend

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For this compound, single-crystal XRD would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding between carboxylic acid groups. Powder XRD (PXRD) is more commonly used to confirm the phase purity of a bulk sample and to identify its crystal structure. The diffraction pattern serves as a unique identifier for the crystalline form of the compound. In MOF research, PXRD is essential for confirming the successful formation of the desired framework structure by comparing the experimental pattern with a simulated pattern from single-crystal data.

Advanced Electrochemical Techniques (Cyclic Voltammetry, Impedance Spectroscopy, Galvanostatic Cycling)

While this compound itself is not typically electrochemically active in the common sense, its incorporation as a linker into MOFs can yield materials with interesting redox properties. Advanced electrochemical techniques are used to probe these properties.

Cyclic Voltammetry (CV): Used to study the redox behavior of MOFs containing this linker. The cyano groups are electron-withdrawing, which can influence the electronic properties and redox potential of the metal centers or the linker itself within the framework.

Electrochemical Impedance Spectroscopy (EIS): Provides insight into the charge transfer resistance and ionic conductivity of MOF-based electrodes, which is critical for applications in batteries and supercapacitors.

Galvanostatic Cycling: Employed to evaluate the performance of MOF-based materials as electrodes in energy storage devices, measuring their capacity, cyclability, and rate capability.

These studies are crucial for developing MOFs for applications in catalysis, sensing, and energy storage.

Thermal Analysis Methods (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound. The analysis involves heating a sample at a controlled rate and measuring the change in mass as a function of temperature. For this compound, TGA would typically show a single-step or multi-step decomposition profile. The material is expected to be stable up to a certain temperature, after which it will undergo thermal decomposition, characterized by a significant loss of mass. In the context of MOFs synthesized from this linker, TGA is used to determine the framework's thermal stability and to study the removal of guest solvent molecules from the pores.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. For this compound, XPS analysis would provide high-resolution spectra for the C 1s, O 1s, and N 1s core levels.

C 1s: The spectrum would be deconvoluted into multiple peaks corresponding to C-C/C-H in the aromatic ring, C-CN, C-COOH, and the C=O of the carboxyl group.

O 1s: This region would show peaks related to the C=O and C-OH components of the carboxylic acid.

N 1s: A distinct peak corresponding to the nitrile (C≡N) functional group would be observed around 398-400 eV.

XPS is particularly valuable in MOF characterization to confirm the coordination of the linker to the metal centers through shifts in binding energies.

Table 3: Expected XPS Binding Energies for this compound

Core Level Expected Binding Energy (eV) Chemical State Assignment
C 1s ~284.8 Aromatic C-C, C-H
C 1s ~286.5 C-CN
C 1s ~288.5 O=C-O
O 1s ~532.0 C=O
O 1s ~533.5 C-OH
N 1s ~399.0 C≡N

Note: Values are approximate and can shift based on chemical environment and instrument calibration.

UV-Visible Spectroscopy for Electronic Transitions and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound in solution would show characteristic absorption bands related to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl and cyano groups. The positions of the absorption maxima (λmax) are sensitive to the solvent and the electronic structure of the molecule. This technique can also be used to monitor the stability of the compound under UV irradiation or to study its coordination to metal ions, as this often results in a shift in the absorption bands.

Q & A

Basic: What are the common synthetic routes for 2,5-dicyanoterephthalic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyanation of terephthalic acid derivatives. A two-step approach is often employed:

Nitration : Introduce nitro groups at the 2- and 5-positions of terephthalic acid using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Cyanation : Replace nitro groups with cyano groups via nucleophilic substitution using CuCN or NaCN in polar aprotic solvents (e.g., DMF) at 80–120°C. Yield optimization requires strict moisture control to prevent hydrolysis of intermediates .
Key parameters affecting yield include stoichiometric ratios (e.g., excess cyanide source), reaction time (12–24 hr), and post-synthesis purification via recrystallization (ethanol/water mixtures) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms cyano groups (C≡N stretch at ~2230 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .
  • ¹³C NMR : Peaks at ~115 ppm (C≡N) and ~170 ppm (COOH) verify structure. Deuterated DMSO is preferred due to poor solubility in CDCl₃ .
  • XRD : Monoclinic crystal structure (space group P2₁/c) with hydrogen-bonded dimers is typical; compare with Cambridge Structural Database entries for validation .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at 25–100°C .
  • DFT Calculations : Compare experimental IR/Raman spectra with simulated spectra (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
  • Cross-Validation : Use HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities or degradation products affecting spectral clarity .

Advanced: What experimental design considerations are critical for studying this compound in coordination polymers?

Methodological Answer:

  • Ligand Design : Adjust pH (5–7) to deprotonate carboxylic acids while retaining cyano groups for metal binding. Use Zn²⁺ or Cu²⁺ for stable MOFs .
  • Solvothermal Synthesis : Optimize solvent (DMF vs. H₂O) and temperature (100–150°C) to control porosity and crystallinity. Monitor via in situ PXRD .
  • Gas Adsorption Studies : Validate pore structure using N₂ adsorption at 77 K; apply BET theory for surface area and NLDFT for pore-size distribution .

Basic: What are the emerging applications of this compound in materials science?

Methodological Answer:

  • Photocatalysis : Functionalize TiO₂ nanoparticles via carboxylate anchoring; evaluate UV-Vis absorbance shifts and H₂ production rates under simulated sunlight .
  • Electroactive Polymers : Copolymerize with thiophene derivatives (Stille coupling) for organic semiconductors. Characterize conductivity via four-probe measurements .

Advanced: How can computational modeling predict the thermodynamic stability of this compound complexes?

Methodological Answer:

  • DFT/Molecular Dynamics : Calculate Gibbs free energy of formation (ΔG°f) using Gaussian09 with solvation models (IEF-PCM). Compare with experimental DSC data .
  • Docking Simulations : Assess host-guest interactions in supramolecular systems (e.g., β-cyclodextrin) using AutoDock Vina; validate with NOESY NMR .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR to monitor cyanation in real time; adjust reagent flow rates via feedback loops .
  • Quality Control : Use HPLC-DAD (C18 column, 254 nm) with >98% purity thresholds. Track impurities (e.g., unreacted nitro precursors) via calibration curves .

Advanced: How do researchers address reproducibility challenges in catalytic applications of this compound?

Methodological Answer:

  • Standardized Protocols : Pre-activate catalysts (e.g., Pd/C) under H₂ flow (1 bar, 25°C) before use. Document solvent degassing (N₂ bubbling, 30 min) .
  • Statistical DoE : Apply response surface methodology (RSM) to optimize reaction variables (temperature, catalyst loading). Report confidence intervals (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Dicyanoterephthalic acid
Reactant of Route 2
2,5-Dicyanoterephthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.